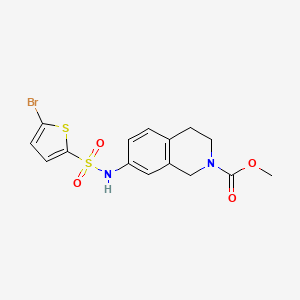

3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

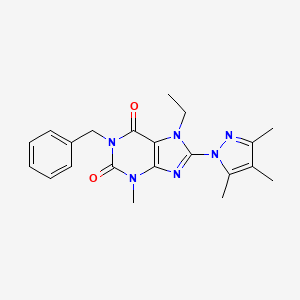

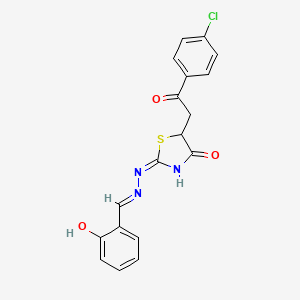

“3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is a chemical compound that has been studied for its various properties . It is an isoxazole derivative, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . The synthesis process involves a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .Chemical Reactions Analysis

The chemical reactions involving “this compound” are interesting. Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . This suggests a possible competition between the two reducible sites in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester and its derivatives have been a focal point in the synthesis of various heterocyclic compounds. Potkin et al. (2012) detailed the synthesis of 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles, leading to the production of corresponding esters through reactions with different benzaldehydes. These esters were further utilized to synthesize Schiff bases, highlighting their versatility as precursors for complex organic molecules (Potkin et al., 2012). Similarly, Salorinne et al. (2014) studied the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of an antiviral drug analogue, demonstrating their potential in drug development due to their ability to form stable intermolecular hydrogen bonds (Salorinne et al., 2014).

Pharmaceutical Applications

In the realm of pharmacology, derivatives of this compound have shown promising results. For example, Mao et al. (2010) reported that 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester exhibited significant antituberculosis activity, underlining the compound's potential as a prodrug for tuberculosis treatment (Mao et al., 2010). This highlights the compound's utility in addressing global health challenges.

Material Science and Catalysis

The compound and its derivatives have also found applications in material science and catalysis. Bumagin et al. (2016) synthesized functionally substituted 5-(p-tolyl)isoxazoles with various moieties, including azomethine and carboxyl groups. They further explored the palladium(II) complexes of these derivatives, demonstrating their high catalytic activity in the Suzuki coupling reaction, which is crucial for the synthesis of biaryls in organic chemistry and material science (Bumagin et al., 2016).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a need to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Wirkmechanismus

Target of action

They are known to bind to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, isoxazoles can interact with their targets through various mechanisms, such as inhibiting or activating the target, or binding to the target and altering its function .

Biochemical pathways

Isoxazoles can affect various biochemical pathways depending on their specific targets. For example, some isoxazoles have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Esters, like the ethyl ester group in this compound, are known to undergo hydrolysis in the body, which can affect their bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .

Action environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the synthesis of isoxazoles can be affected by temperature and pH .

Eigenschaften

IUPAC Name |

ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSWNIDYMQSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980187.png)

![N-(4-ethoxy-3-methoxybenzyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2980195.png)

![3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2980205.png)

![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)